REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1Cl)[C:14]([OH:16])=[O:15])(=[O:10])=[O:9].Cl.N([O-])=O.[Na+].O(CC)C([S-])=[S:28].[K+].[OH-].[Na+]>O>[C:14]([C:13]1[CH:17]=[CH:18][C:19]2[S:28][C:2]3[C:3]([S:8](=[O:10])(=[O:9])[C:11]=2[CH:12]=1)=[CH:4][CH:5]=[CH:6][CH:7]=3)([OH:16])=[O:15] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
O(C(=S)[S-])CC.[K+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After a further 15 min. stirring the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
WAIT
|
Details
|
Boiling was continued for a further 20 min.
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the solution then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
precipitated acid
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetic acid
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=CC=2SC3=CC=CC=C3S(C2C1)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |